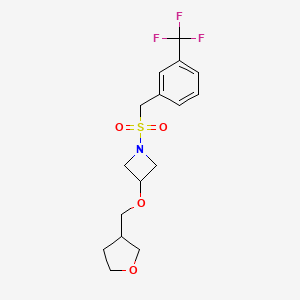

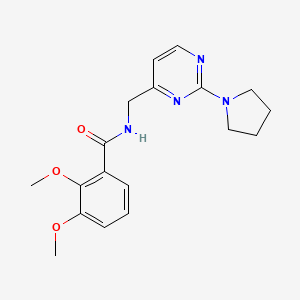

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea, also known as MT-DADMe-ImmA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. In

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Reactions

The synthesis of ureas, including compounds similar to 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea, has been advanced through various chemical methodologies. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated for the synthesis of ureas, showing good yields without racemization under milder conditions. This approach is environmentally friendly and cost-effective, showcasing a one-pot conversion from carboxylic acid to urea, compatible with various protecting groups (Thalluri, Manne, Dev, & Mandal, 2014).

Directed Lithiation and Substitution Reactions

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives has been studied, with reactions yielding high-yield substituted products. This process involves the selective lithiation of the nitrogen and ortho positions to the directing group, further emphasizing the potential for functionalizing the urea compounds in a controlled manner (Smith, El‐Hiti, & Alshammari, 2013).

Hydrogel Formation and Property Tuning

Hydrogels formed by urea derivatives highlight the material science applications of such compounds. The formation of hydrogels and their rheological and morphological properties can be tuned by the anion identity, representing a method for adjusting the physical properties of gels for various applications, including drug delivery systems (Lloyd & Steed, 2011).

Enzyme Inhibition and Biological Activities

Urea derivatives have been synthesized and tested for their inhibition profiles against physiologically relevant enzymes, such as acetylcholinesterase and carbonic anhydrase. These studies indicate the potential therapeutic applications of urea compounds in treating conditions related to enzyme dysregulation (Sujayev et al., 2016).

Molecular Structure and Interactions

The crystal structure analysis of urea derivatives, such as metobromuron, provides insight into the molecular interactions and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (Kang, Kim, Kwon, & Kim, 2015).

Propiedades

IUPAC Name |

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-14-5-3-4-13(10-14)19-17(21)18-11-16(20)12-6-8-15(23-2)9-7-12/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECOPTWBAPMEQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2399285.png)

![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)

![N-(2,6-dimethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399298.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2399300.png)

![2-((E)-2-((E)-4'-butoxy-4-methyl-6-((Z)-2-(1,3,3-trimethylindolin-2-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium trifluorotris(perfluoroethyl)phosphate(V)](/img/structure/B2399302.png)

![Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate](/img/structure/B2399303.png)